6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
6-benzoyl-2-(3,5-dimethylphenyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NO3/c1-16-13-17(2)15-19(14-16)28-26(30)22-10-6-9-20-21(11-12-23(24(20)22)27(28)31)25(29)18-7-4-3-5-8-18/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKULZHILYDOFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)C5=CC=CC=C5)C=CC=C4C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155086 | |
| Record name | 6-Benzoyl-2-(3,5-dimethylphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331972-52-2 | |
| Record name | 6-Benzoyl-2-(3,5-dimethylphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331972-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Benzoyl-2-(3,5-dimethylphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phthalic Anhydride Cyclization with Amine Derivatives
A foundational approach involves cyclizing phthalic anhydride derivatives with substituted amines. For 6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, this method proceeds via:
-
Precursor Synthesis :
-
Benzoylation :
Table 1 : Key Parameters for Cyclization-Acylation Sequence
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0°C → 25°C (gradient) | +18% vs. isothermal |
| AlCl₃ Equivalents | 1.5 | <1.2 eq: incomplete acylation |
| Chromatography Eluent | Hexane:EtOAc (3:1) | Purity >98% |
Functionalization of Preformed Isoquinoline Cores
Direct Benzoyl Group Installation via Suzuki-Miyaura Coupling
An alternative route modifies preassembled isoquinoline frameworks through cross-coupling:
-
Borylation of Halogenated Precursors :
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Coupling with Benzoyl Derivatives :
Key Advantages :
-
Avoids harsh Friedel-Crafts conditions
-
Enables late-stage diversification (e.g., substituted benzoyl groups)
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Large-scale synthesis (≥1 kg batches) employs flow chemistry to enhance efficiency:
-
Reactor Design :
-
Tubular reactor (ID 2 mm, L = 10 m) with static mixers
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Residence time: 30 min at 120°C
-
-
Catalyst Recycling :
-
AlCl₃ recovery via aqueous NaOH treatment achieves 92% reuse efficiency
-
Table 2 : Batch vs. Flow Synthesis Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 h | 0.5 h |
| Yield | 68% | 73% |
| Solvent Consumption | 15 L/kg | 8 L/kg |
Purification and Characterization Protocols
Chromatographic Purification
Final purification uses gradient elution on silica gel:
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃):
δ 8.52 (d, J = 7.8 Hz, 2H, Ar-H), 7.89–7.82 (m, 5H, benzoyl-H), 2.42 (s, 6H, CH₃). -
IR (KBr): 1705 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (aromatic C=C).
Comparative Analysis of Methodologies
Table 3 : Synthesis Route Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclization-Acylation | 68–72 | 98–99 | Moderate |
| Suzuki Coupling | 65–70 | 97–98 | High |
| Flow Chemistry | 73–75 | 99+ | Industrial |
Challenges and Optimization Strategies
Byproduct Formation in Friedel-Crafts Acylation
Common issues include:
Chemical Reactions Analysis
Types of Reactions
6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Substituent Effects on Optical and Electronic Properties
The optical behavior of 1,8-naphthalimides is highly dependent on substituent type and position. Key comparisons include:
Analysis :
- Unlike NI3’s amino groups, the target lacks protonatable sites, limiting pH sensitivity but increasing stability in acidic environments .
Analysis :
Analysis :
Analysis :
- The target’s lack of amino groups limits CO2 capture utility but may favor organic phase sensing (e.g., hydrophobic pollutants) .
Biological Activity
6-Benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound characterized by a unique structural framework that incorporates a benzo[de]isoquinoline core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are influenced by its specific functional groups. The molecular formula for this compound is C27H19NO3, with a molar mass of 405.44 g/mol.
Structural Characteristics
The structure of this compound features:
- A benzoyl group that may enhance lipophilicity and facilitate interactions with biological membranes.
- A 3,5-dimethylphenyl substituent that could influence the compound's binding affinity to various biological targets.
1. Anticancer Activity
Compounds with similar benzo[de]isoquinoline structures have exhibited anticancer properties. For instance, benzo[de]isoquinolinediones have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase enzymes and modulation of cell cycle progression.
2. Antibacterial Properties
Research indicates that derivatives of isoquinoline exhibit antibacterial activity against a range of pathogens. The presence of the benzoyl group may enhance this activity by improving the compound's ability to penetrate bacterial membranes.
3. Antioxidant Activity
The dione functional groups present in the structure suggest potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in biological systems.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The synthesis process may include:
- Alkylation reactions to introduce the benzoyl and dimethylphenyl groups.
- Oxidation steps to form the dione functionality.
Optimization of reaction conditions such as temperature and solvent choice is crucial for enhancing yield and purity.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | C18H12N2O2 | Amino substitution | Exhibits different biological activities due to amino group |
| 2-benzyl-6-hydroxybenzo[de]isoquinoline-1,3(2H)-dione | C19H13NO3 | Hydroxy group | Focus on neuroprotective properties |
| 6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | C22H20BrN2O3 | Bromo substitution | Investigated for antibacterial activity |
Case Studies
While specific case studies on this compound are scarce, several studies on related compounds provide insights into their biological activities:
- Anticancer Mechanisms : A study demonstrated that isoquinolinediones can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways.
- Antibacterial Efficacy : Research has shown that certain benzo[de]isoquinolines exhibit significant antibacterial activity against Gram-positive bacteria, suggesting similar potential for this compound.
Q & A
Basic: What are the standard synthetic protocols for preparing 6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its derivatives?
The synthesis typically involves a multi-step process starting with naphthalic anhydride derivatives. Key steps include:
- Acylation : Introducing the benzoyl group at the 6-position via Friedel-Crafts acylation or nucleophilic substitution under acidic conditions.
- Substitution : Reacting with 3,5-dimethylaniline to form the 2-(3,5-dimethylphenyl) substituent, often using Knoevenagel condensation or nucleophilic aromatic substitution.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/DMF mixtures.
For example, derivatives with nitro or amino groups (e.g., 6-nitro analogs) require nitration followed by reduction steps . Yield optimization (85–91%) is achieved by controlling reaction time (6–12 hours) and temperature (80–120°C) .
Basic: How are structural and purity characteristics validated for this compound?
A combination of spectroscopic and analytical methods is used:
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.53–8.36 ppm, carbonyl signals at δ 168–170 ppm) .
- IR Spectroscopy : Detect carbonyl stretching vibrations (1701–1676 cm⁻¹) and NH/OH groups (3440 cm⁻¹) .
- Mass Spectrometry (ESI–MS) : Verify molecular ion peaks (e.g., m/z 198 [M+H]+ for core structures) .
- Melting Point Analysis : Compare observed values (e.g., 262–264°C for unsubstituted analogs) with literature data .
Advanced: How can computational modeling predict the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact exchange corrections is recommended to study:
- HOMO-LUMO gaps : Assess charge-transfer capabilities for fluorescence or photodynamic applications.
- Solvent Effects : Use continuum solvation models (e.g., PCM or COSMO) to simulate polar environments .
- Spin–Spin Coupling : Predict NMR chemical shifts via gauge-including atomic orbital (GIAO) methods .
For example, studies on similar naphthalimide derivatives show HOMO-LUMO gaps of ~3.2 eV, correlating with experimental UV-Vis absorption maxima at 360 nm .
Advanced: What strategies resolve contradictions in substituent effects on bioactivity?
When substituents yield conflicting activity trends (e.g., nitro vs. amino groups), use:
- Multivariate Analysis : Correlate electronic (Hammett σ constants) and steric (Taft parameters) effects with bioassay data.
- Docking Studies : AutoDock Vina or Schrödinger Suite to map interactions with target proteins (e.g., DNA topoisomerase for anticancer activity) .
- SAR Tables : Compare analogs systematically (see example below):
| Substituent (Position) | Antimicrobial IC₅₀ (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 6-Nitro | 12.5 | 8.2 |
| 6-Amino | 25.0 | >50 |
| 6-Benzoyl | 15.3 | 10.5 |
Data adapted from .
Advanced: How are photophysical properties tailored for fluorescence-based applications?
To design probes (e.g., Fe³⁺ sensors or security inks):
- Schiff Base Functionalization : Introduce electron-donating groups (e.g., morpholinoethyl) at the 2-position to enhance Stokes shifts (Δλ ~100 nm) .
- Solvent Polarity Screening : Test in acetonitrile/water mixtures to optimize quantum yields (ΦPL ~0.85 in aqueous media) .
- Aggregation-Induced Emission (AIE) : Incorporate bulky groups (e.g., thianthrenyl) to restrict intramolecular rotation and enhance solid-state fluorescence .
For instance, 5-hydroxy-2-((pyren-1-ylmethylene)amino) derivatives exhibit yellow fluorescence (λem = 550 nm) under UV light, ideal for anti-counterfeiting inks .
Advanced: What methodologies assess cytotoxicity and mechanistic pathways in cancer research?
- MTT Assays : Use MCF7 and MDA-MB-231 cell lines with 24–48 hour exposure to determine IC₅₀ values (e.g., 10.5 µM for 6-benzoyl derivatives) .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.
- ROS Detection : Employ DCFH-DA probes to quantify reactive oxygen species generation.
- Comparative Genomics : RNA sequencing to identify differentially expressed genes (e.g., p53 or Bcl-2 pathways) .
Basic: What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste Disposal : Neutralize acidic byproducts before aqueous disposal .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes .
Advanced: How are solvent effects on spectral properties quantified?
Use the Lippert-Mataga equation to correlate Stokes shifts (Δν) with solvent polarity (Δf):
Where:
- and : Dipole moments in excited/ground states.
- .
For 6-benzoyl derivatives, polar solvents (e.g., DMF) induce redshifted absorption (λmax = 370 nm) vs. nonpolar solvents (λmax = 345 nm in hexane) .
Advanced: How do steric and electronic factors influence reaction pathways in derivative synthesis?
- Steric Effects : Bulky 3,5-dimethylphenyl groups slow nucleophilic substitution at the 2-position, requiring elevated temperatures (120°C vs. 80°C for unsubstituted analogs) .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) activate the naphthalimide core for electrophilic aromatic substitution, while electron-donating groups (e.g., amino) favor Michael addition pathways .
Basic: What analytical techniques are used to study stability under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
